molecular formula C16H16N2O5 B4404758 2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide

2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide

Cat. No. B4404758
M. Wt: 316.31 g/mol
InChI Key: PXCZCWJPVOWLBX-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide, also known as MMNB, is a synthetic compound that belongs to the class of nitroanilide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and analgesic properties. In pharmacology, this compound has been shown to modulate the activity of certain enzymes and receptors, making it a potential candidate for drug development. In biochemistry, this compound has been used as a tool to investigate the structure and function of proteins.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of certain ion channels and receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory and analgesic effects. In vivo studies have shown that this compound reduces pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the structure and function of proteins using this compound as a tool. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, this compound is a synthetic compound with a range of potential applications in medicinal chemistry, pharmacology, and biochemistry. Its high purity and stability make it a valuable tool for researchers, and its potential therapeutic benefits make it an exciting area of research for the future.

properties

IUPAC Name

2-methoxy-N-(4-methoxy-2-nitrophenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-10-5-4-6-12(15(10)23-3)16(19)17-13-8-7-11(22-2)9-14(13)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCZCWJPVOWLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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